Adefovir-d4 diphosphate (triethylamine)
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Overview
Description
Adefovir-d4 diphosphate (triethylamine) is a biochemical compound used primarily in proteomics research. It is a labeled salt of Adefovir diphosphate, which is a metabolite of Adefovir. The compound has a molecular formula of C8H10D4N5O10P3•xC6H15N and a molecular weight of 437.17 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adefovir-d4 diphosphate (triethylamine) involves the reaction of Adefovir with deuterium-labeled reagents to introduce deuterium atoms into the molecule. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The product is then purified using techniques such as chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of Adefovir-d4 diphosphate (triethylamine) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the purification steps are scaled up to handle larger quantities of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Adefovir-d4 diphosphate (triethylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
Adefovir-d4 diphosphate (triethylamine) is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in the development of antiviral drugs, particularly for the treatment of hepatitis B.
Industry: The compound is used in the production of labeled compounds for various industrial applications
Mechanism of Action
Adefovir-d4 diphosphate (triethylamine) exerts its effects by inhibiting viral DNA polymerase and reverse transcriptase enzymes. The compound is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include the viral DNA polymerase and reverse transcriptase enzymes, and the pathways involved are related to DNA synthesis and replication .
Comparison with Similar Compounds
Similar Compounds
Adefovir diphosphate: The unlabeled form of Adefovir-d4 diphosphate.
Adefovir dipivoxil: An orally-administered prodrug of Adefovir used in the treatment of hepatitis B.
Tenofovir diphosphate: Another nucleotide analog used in the treatment of viral infections
Uniqueness
Adefovir-d4 diphosphate (triethylamine) is unique due to the presence of deuterium atoms, which makes it useful in metabolic studies and as a reference standard in analytical chemistry. The deuterium labeling allows for the study of metabolic pathways and reaction mechanisms with greater precision .
Properties
Molecular Formula |
C14H29N6O10P3 |
---|---|
Molecular Weight |
538.36 g/mol |
IUPAC Name |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |
InChI Key |
CMMZUURGSBCDLQ-PBCJVBLFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N1C=NC2=C(N=CN=C21)N.CCN(CC)CC |
Canonical SMILES |
CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Origin of Product |
United States |
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